2-Acetoxy-4'-heptylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4’-heptylbenzophenone is an organic compound with the molecular formula C22H26O3 and a molecular weight of 338.45 g/mol It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the second position and a heptyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-heptylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of heptylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4’-heptylacetophenone. This intermediate is then subjected to a second Friedel-Crafts acylation with benzoyl chloride to yield 2-Acetoxy-4’-heptylbenzophenone .
Industrial Production Methods: Industrial production of 2-Acetoxy-4’-heptylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-4’-heptylbenzophenone undergoes various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 2-carboxy-4’-heptylbenzophenone.
Reduction: Formation of 2-hydroxy-4’-heptylbenzophenone.
Substitution: Formation of 2-hydroxy-4’-heptylbenzophenone or 2-amino-4’-heptylbenzophenone.
Scientific Research Applications
2-Acetoxy-4’-heptylbenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-heptylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzophenone moiety can interact with cellular proteins and enzymes, potentially inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
2-Acetoxybenzophenone: Lacks the heptyl group, resulting in different physical and chemical properties.
4’-Heptylbenzophenone:
2-Hydroxy-4’-heptylbenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
Properties
IUPAC Name |
[2-(4-heptylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-3-4-5-6-7-10-18-13-15-19(16-14-18)22(24)20-11-8-9-12-21(20)25-17(2)23/h8-9,11-16H,3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQACGOGALDGOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641584 |
Source
|
Record name | 2-(4-Heptylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-50-7 |
Source
|
Record name | 2-(4-Heptylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.